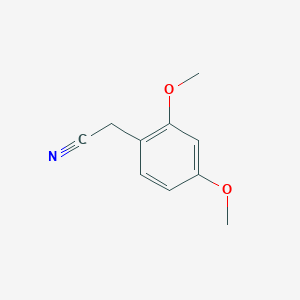

2-(2,4-Dimethoxyphenyl)acetonitrile

Description

The exact mass of the compound 2-(2,4-Dimethoxyphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dimethoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWELXDIUDWWGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313365 | |

| Record name | 2,4-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-11-8 | |

| Record name | 1891-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fulcrum of Innovation: 2-(2,4-Dimethoxyphenyl)acetonitrile as a Strategic Building Block in Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 2-(2,4-Dimethoxyphenyl)acetonitrile has emerged as a particularly versatile and powerful building block. Its unique constellation of reactive sites—an activatable nitrile, acidic benzylic protons, and an electron-rich aromatic ring—provides a tripartite hub for molecular elaboration. This guide delves into the synthesis, reactivity, and strategic applications of this key intermediate, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. We will explore its role in the synthesis of heterocyclic scaffolds, particularly isoquinolines, and provide a framework for its practical application in the laboratory.

Introduction: Unveiling a Multifaceted Synthon

2-(2,4-Dimethoxyphenyl)acetonitrile, also known as 2,4-dimethoxybenzyl cyanide, is a crystalline solid whose value in organic synthesis is derived from three key structural features:

-

The Nitrile Group: A versatile functional group that can be transformed into amines, carboxylic acids, amides, and ketones.

-

The α-Carbon (Benzylic Position): The protons on the carbon adjacent to the phenyl ring and nitrile are acidic and can be readily removed by a suitable base, creating a potent nucleophile for carbon-carbon bond formation.

-

The Dimethoxy-Substituted Phenyl Ring: The two methoxy groups at the 2- and 4-positions are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of such reactions.

This combination makes the molecule a linchpin in the synthesis of numerous target molecules, most notably in the pharmaceutical sector where it serves as a precursor to complex nitrogen-containing heterocycles.[1][2]

Synthesis of the Building Block

An efficient and reliable supply of the starting material is the first step in any synthetic campaign. The most common laboratory and industrial synthesis of substituted phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[3][4]

The synthesis of 2-(2,4-Dimethoxyphenyl)acetonitrile typically starts from 2,4-dimethoxybenzyl alcohol. The alcohol is first converted to the more reactive 2,4-dimethoxybenzyl chloride, often using concentrated hydrochloric acid. This intermediate, which can be unstable and is best used promptly, is then subjected to cyanation.[5]

Reaction Scheme: (2,4-Dimethoxybenzyl Alcohol) → (2,4-Dimethoxybenzyl Chloride) → 2-(2,4-Dimethoxyphenyl)acetonitrile

The use of an anhydrous solvent like acetone is crucial in the cyanation step to prevent the hydrolysis of the reactive benzyl chloride back to the alcohol and to minimize the formation of isonitrile byproducts.[5]

The Reactivity Landscape: A Hub for Chemical Transformations

The true utility of 2-(2,4-Dimethoxyphenyl)acetonitrile lies in its diverse reactivity. The molecule can be selectively manipulated at any of its three reactive centers, allowing for a modular and convergent approach to complex targets.

// Center Node A [label="2-(2,4-Dimethoxyphenyl)acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Product Nodes B [label="Hydrolysis\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; C [label="Reduction\n(Primary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"]; D [label="α-Alkylation\n(C-C Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"]; E [label="Condensation\n(Acrylonitriles)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-2!"]; F [label="Cyclization Precursor\n(Isoquinolines)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-3,-2!"];

// Edges A -- B [label="H3O+, Δ"]; A -- C [label="H2, Catalyst or\nLiAlH4"]; A -- D [label="1. Base (e.g., LDA)\n2. R-X"]; A -- E [label="Aldehyde, Base"]; A -- F [label="e.g., Bischler-Napieralski"]; }

Caption: Reactivity pathways of 2-(2,4-Dimethoxyphenyl)acetonitrile.Transformations of the Nitrile Group

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding 2-(2,4-dimethoxyphenyl)acetic acid, a valuable carboxylic acid intermediate.[1]

-

Reduction: The nitrile is readily reduced to afford 2-(2,4-dimethoxyphenyl)ethanamine. This transformation is critical for introducing a primary amine, which is a key functional group in many bioactive molecules and a precursor for isoquinoline synthesis.[1][6] A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolytic workup.

Reactions at the α-Carbon: The Power of the Carbanion

The benzylic protons of 2-(2,4-Dimethoxyphenyl)acetonitrile are sufficiently acidic (pKa ≈ 22 in DMSO) to be deprotonated by strong bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂). The resulting carbanion is a powerful nucleophile.

-

α-Alkylation: This is one of the most important reactions of this building block. The carbanion readily reacts with alkyl halides (R-X) to form new carbon-carbon bonds at the benzylic position.[7] This allows for the introduction of diverse side chains. A recent copper-catalyzed method has even demonstrated the α-alkylation using benzyl alcohols.[8]

Application in Heterocyclic Synthesis: The Gateway to Isoquinolines

A paramount application of this building block is in the synthesis of the isoquinoline core, a scaffold present in numerous alkaloids and pharmacologically active compounds, such as the vasodilator papaverine.[6][9] The Bischler-Napieralski reaction is a classic and powerful method for this transformation.[6]

The general workflow involves:

-

Amide Formation: The primary amine, derived from the reduction of 2-(2,4-Dimethoxyphenyl)acetonitrile, is acylated with an appropriate acyl chloride or anhydride to form an N-phenethylamide.

-

Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), which promotes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate.

-

Aromatization: The dihydroisoquinoline is subsequently oxidized (e.g., using palladium on carbon, Pd/C) to yield the final aromatic isoquinoline ring system.[6]

The electron-donating methoxy groups on the phenyl ring strongly favor this cyclization reaction.[6]

// Nodes Start [label="2-(2,4-Dimethoxyphenyl)\nacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="2-(2,4-Dimethoxyphenyl)\nethanamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="N-Acyl Phenethylamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydroiso [label="3,4-Dihydroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoquinoline [label="Substituted\nIsoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Amine [label="Reduction"]; Amine -> Amide [label="Acylation\n(RCOCl)"]; Amide -> Dihydroiso [label="Cyclization\n(POCl3)"]; Dihydroiso -> Isoquinoline [label="Oxidation\n(Pd/C)"]; }

Caption: Workflow for isoquinoline synthesis.Experimental Protocols

To bridge theory and practice, the following section provides detailed, representative protocols for key transformations.

Protocol 1: α-Alkylation of 2-(2,4-Dimethoxyphenyl)acetonitrile

This protocol describes the generation of the carbanion followed by reaction with an electrophile, adapted from general procedures for arylacetonitrile alkylation.[7]

-

Materials:

-

2-(2,4-Dimethoxyphenyl)acetonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Oven-dried, three-necked round-bottom flask with a magnetic stir bar

-

Septa and argon/nitrogen inlet

-

Syringes

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

-

Procedure:

-

To the flame-dried flask under an inert atmosphere (argon), add 2-(2,4-Dimethoxyphenyl)acetonitrile (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe. The solution will typically develop a deep color, indicating anion formation. Stir at -78 °C for 30 minutes.

-

Add benzyl bromide (1.05 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-benzylated product.

-

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol details a standard reduction using Lithium Aluminum Hydride (LiAlH₄).

-

Materials:

-

2-(2,4-Dimethoxyphenyl)acetonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

-

Equipment:

-

Oven-dried, three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel

-

Inert atmosphere (argon/nitrogen)

-

Ice bath

-

-

Procedure:

-

CAUTION: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry.

-

Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether in the flask and cool to 0 °C.

-

Dissolve 2-(2,4-Dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise via the addition funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C.

-

Perform the following workup with extreme care behind a blast shield. Sequentially and dropwise, add water (X mL), followed by 15% NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

A granular white precipitate should form. Stir vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.

-

Data Summary

The physical and spectroscopic properties of the core building block are essential for characterization.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2,4-Dimethoxyphenyl)acetonitrile | N/A |

| Synonyms | 2,4-Dimethoxybenzyl cyanide | N/A |

| CAS Number | 4360-56-5 | N/A |

| Molecular Formula | C₁₀H₁₁NO₂ | [10] |

| Molecular Weight | 177.20 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 63-65 °C | [11] |

Conclusion

2-(2,4-Dimethoxyphenyl)acetonitrile stands as a testament to the power of strategic molecular design. Its inherent reactivity, governed by the interplay of the nitrile, benzylic, and aromatic functionalities, provides a reliable and versatile platform for the synthesis of high-value compounds. From straightforward alkylations to the elegant construction of complex heterocyclic systems like isoquinolines, this building block offers a robust and efficient entry point. The protocols and insights provided herein are intended to empower researchers to harness the full synthetic potential of this exceptional chemical tool, accelerating innovation in drug discovery and materials science.

References

- Vertex AI Search. (2026, February 14). Understanding 2-(3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4) in Pharma Synthesis.

- Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols. (n.d.).

- Rousselet, G., Capdevielle, P., & Maumy, M. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl - Organic Syntheses Procedure. Organic Syntheses.

- Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266.

- BenchChem Technical Support Team. (2025, December). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem.

- Cas no 93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile). (2025, December 30).

- Isoquinoline synthesis. (2010, May 6).

- managing exothermic reactions in 2-(2-Amino-4-methoxyphenyl)acetonitrile synthesis. (n.d.). BenchChem.

- Bunce, R. A., & Johnson, L. B. (1999). ACYLATION AND ALKYLATION OF 2- AND 4- METHYLBENZONITRILE.

- Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.).

- PubChem. 2-(4-Formyl-2,3-dimethoxyphenyl)acetonitrile.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020, February 15). International Journal of Scientific & Technology Research, 9(2).

- Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. (n.d.).

- Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. (n.d.). BenchChem.

- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.

- Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). BenchChem.

- 2-(3,4-Dimethoxyphenyl)acetonitrile 93-17-4. (n.d.). Lotusfeet Pharma.

- SYNTHESIS, ANTIMICROBIAL AND ANTITUMOR STUDY OF NEW PYRIDO[2,1-a]ISOQUINOLINES VIA ISOQUINOLINE-1. (2021, June 25). Semantic Scholar.

- An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile. (n.d.). BenchChem.

- CAS 93-17-4 ((3,4-Dimethoxyphenyl)acetonitrile). (n.d.). BOC Sciences.

- Product Class 5: Isoquinolines. (n.d.).

- 104-47-2|4-Methoxyphenylacetonitrile|BLD Pharm. (n.d.).

- Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. Journal of Organic Chemistry, 62(24), 8575-8576.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009, July 8).

- PubChem. (2-Methoxyphenyl)acetonitrile.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.).

- An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion by the tetrakis(acetonitrile)Cu(i) cation catalysed by hydrogenphosphate dianion. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Reduction kinetics of the antiradical probe 2,2-diphenyl-1-picrylhydrazyl in methanol and acetonitrile by the antiradical activity of protocatechuic acid and protocatechuic acid methyl ester. (2008, July 9). PubMed.

Sources

- 1. 93-17-4(2-(3,4-dimethoxyphenyl)acetonitrile) | Kuujia.com [kuujia.com]

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isoquinoline synthesis [quimicaorganica.org]

- 7. Alkylation of Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. helios.eie.gr [helios.eie.gr]

- 9. ijstr.org [ijstr.org]

- 10. nbinno.com [nbinno.com]

- 11. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

A Guide to the Spectral Analysis of 2-(2,4-Dimethoxyphenyl)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dimethoxyphenyl)acetonitrile is an aromatic nitrile, a class of organic compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The precise arrangement of the dimethoxy substituents on the phenyl ring is critical to its reactivity and the properties of its downstream products. Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectral data for 2-(2,4-Dimethoxyphenyl)acetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the different types of protons and their relative positions.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(2,4-Dimethoxyphenyl)acetonitrile in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is expected to show distinct signals for the aromatic protons, the methylene protons, and the two methoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-6 | ~7.1-7.2 | Doublet (d) | 1H | Located ortho to the electron-donating methoxy group and the acetonitrile substituent, it is expected to be the most downfield of the aromatic protons. |

| H-5 | ~6.5-6.6 | Doublet of doublets (dd) | 1H | Coupled to both H-6 and H-3. |

| H-3 | ~6.4-6.5 | Doublet (d) | 1H | Located ortho to a methoxy group and expected to be upfield. |

| -OCH₃ (C-4) | ~3.85 | Singlet (s) | 3H | Methoxy group protons are shielded and appear as a sharp singlet. |

| -OCH₃ (C-2) | ~3.80 | Singlet (s) | 3H | The two methoxy groups are in slightly different chemical environments and may be resolved as two distinct singlets. |

| -CH₂CN | ~3.70 | Singlet (s) | 2H | The methylene protons adjacent to the aromatic ring and the nitrile group are expected to appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 2-(2,4-Dimethoxyphenyl)acetonitrile is as follows:

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the purified compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3][4]

-

To ensure magnetic field homogeneity, it is crucial that the sample is free of any solid particles. Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean 5 mm NMR tube.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard.

-

Visualization: Proton Environments

Caption: Distinct proton environments in 2-(2,4-Dimethoxyphenyl)acetonitrile.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 2-(2,4-Dimethoxyphenyl)acetonitrile is predicted to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~160 | Aromatic carbon attached to an oxygen atom, significantly deshielded. |

| C-4 | ~158 | Aromatic carbon attached to an oxygen atom, significantly deshielded. |

| C-6 | ~130 | Aromatic methine carbon. |

| C-1 | ~125 | Aromatic quaternary carbon. |

| C≡N | ~118 | Nitrile carbon, characteristically in this region. |

| C-5 | ~105 | Aromatic methine carbon, shielded by two ortho methoxy groups. |

| C-3 | ~98 | Aromatic methine carbon, shielded by two ortho methoxy groups. |

| -OCH₃ (C-4) | ~55.8 | Methoxy carbon. |

| -OCH₃ (C-2) | ~55.5 | Methoxy carbon, in a slightly different environment than the other. |

| -CH₂CN | ~20 | Aliphatic methylene carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation :

-

A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[2]

-

Follow the same filtering procedure as for ¹H NMR to remove any particulate matter.

-

-

Instrument Setup :

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

-

Data Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in a single sharp peak for each unique carbon.

-

A greater number of scans (e.g., 512 to 2048) and a longer acquisition time are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform, phase the spectrum, and perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

-

Visualization: Carbon Environments

Caption: Unique carbon environments in 2-(2,4-Dimethoxyphenyl)acetonitrile.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 2-(2,4-Dimethoxyphenyl)acetonitrile is expected to show characteristic absorption bands for the nitrile, ether, and aromatic functional groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2950-2850 | Stretch |

| Nitrile (C≡N) | 2260-2220 | Stretch (sharp, medium intensity) |

| Aromatic C=C | 1620-1580 | Stretch |

| C-O (Aryl ether) | 1250-1200 | Asymmetric Stretch (strong) |

| C-O (Aryl ether) | 1050-1000 | Symmetric Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[6][7]

-

Instrument Preparation :

-

Ensure the ATR crystal (e.g., diamond) is clean.[8] Record a background spectrum of the clean, empty crystal.

-

-

Sample Analysis :

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9]

-

Record the sample spectrum.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

-

Cleaning :

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth after the measurement.[8]

-

Visualization: Key Vibrational Modes

Caption: Functional groups and their corresponding IR vibrations.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a fingerprint that can aid in structural elucidation.[10][11]

Predicted Mass Spectrum Data

The molecular formula of 2-(2,4-Dimethoxyphenyl)acetonitrile is C₁₀H₁₁NO₂. Its molecular weight is 177.20 g/mol .

| m/z | Proposed Fragment | Notes |

| 177 | [M]⁺ | Molecular ion peak. |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| 146 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 136 | [M - CH₂CN]⁺ | Loss of the acetonitrile radical. |

| 121 | [C₈H₉O]⁺ | A common fragment from the cleavage of the C-C bond between the methylene group and the aromatic ring. |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction :

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[12] The sample must be volatile or capable of being volatilized by heating in the ion source.[12][13]

-

-

Ionization :

-

The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[10]

-

This bombardment removes an electron from the molecule to form a molecular ion (M⁺) and also induces fragmentation.

-

-

Mass Analysis :

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

-

Visualization: Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 2-(2,4-Dimethoxyphenyl)acetonitrile.

Conclusion: A Self-Validating Analytical Workflow

The structural elucidation of a chemical entity like 2-(2,4-Dimethoxyphenyl)acetonitrile is a multi-faceted process where each analytical technique provides a unique and complementary piece of the puzzle. The workflow is a self-validating system: Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the detailed connectivity of the atoms, confirming the specific isomeric structure. By combining these techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and structure of this important chemical intermediate.

Caption: Integrated workflow for synthesis and structural validation.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. How to Prepare Samples for NMR. [Link]

-

University of California, Berkeley. Small molecule NMR sample preparation. (2023, August 29). [Link]

-

University College London. Sample Preparation. [Link]

-

University of Edinburgh. NMR Sample Prepara-on. [Link]

-

University of Illinois. Electron Ionization. [Link]

-

University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15). [Link]

-

Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

-

Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

-

University of Florida. Ionization Methods in Organic Mass Spectrometry. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

ResearchGate. The mass spectral fragmentation of compound 2 suggested at δ 3.36 ppm.... [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. agilent.com [agilent.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. as.uky.edu [as.uky.edu]

"chemical structure and properties of 2-(2,4-Dimethoxyphenyl)acetonitrile"

The following technical guide provides an in-depth analysis of 2-(2,4-Dimethoxyphenyl)acetonitrile , a critical organic intermediate used in the synthesis of heterocyclic pharmaceuticals and polyphenolic compounds.

Technical Profile: 2-(2,4-Dimethoxyphenyl)acetonitrile

Core Identity & Physicochemical Characterization

2-(2,4-Dimethoxyphenyl)acetonitrile (CAS: 1891-11-8) is a specialized benzylic nitrile derivative.[1] Unlike its more common isomer, 3,4-dimethoxyphenylacetonitrile (Veratryl cyanide, used in Verapamil synthesis), the 2,4-isomer is primarily utilized as a scaffold for synthesizing isoflavones , coumarins , and stilbenoids (resveratrol analogs). Its substitution pattern—with methoxy groups at the ortho and para positions relative to the acetonitrile tail—imparts unique electronic properties that facilitate specific electrophilic aromatic substitutions (EAS) and cyclization reactions.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-(2,4-Dimethoxyphenyl)acetonitrile |

| Common Synonyms | 2,4-Dimethoxybenzyl cyanide; 2,4-Dimethoxybenzeneacetonitrile |

| CAS Number | 1891-11-8 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | White to off-white crystalline solid (typically) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, DMSO, Methanol; Insoluble in water |

| Boiling Point | ~160–165 °C at 10 mmHg (Predicted) |

Electronic Structure & Reactivity

The molecule features an electron-rich aromatic ring due to the +M (mesomeric) effect of the two methoxy groups.

-

C-1 Position (Acetonitrile attachment): Activated by the para-methoxy group (C-4) and ortho-methoxy group (C-2).

-

Nitrile Group (-CN): Acts as a versatile synthetic handle. It is susceptible to:

-

Hydrolysis: Converts to 2,4-dimethoxyphenylacetic acid.

-

Reduction: Converts to 2-(2,4-dimethoxyphenyl)ethylamine (phenethylamine derivative).

-

Nucleophilic Attack: The

-methylene protons are acidic (

-

Synthesis & Manufacturing Protocols

The synthesis of 2-(2,4-Dimethoxyphenyl)acetonitrile is generally achieved through the chloromethylation-cyanation sequence starting from resorcinol dimethyl ether (1,3-dimethoxybenzene). This route is preferred industrially over the aldehyde reduction route due to cost-efficiency.

Method A: The Chloromethylation-Cyanation Route (Standard)

This protocol relies on the high nucleophilicity of the 2,4-dimethoxy ring system to install a chloromethyl group, followed by nucleophilic substitution with cyanide.

Step 1: Chloromethylation

Precursor: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether).

Reagents: Paraformaldehyde, Concentrated HCl, ZnCl₂ (catalyst).

Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation). The electrophile (

-

Protocol:

-

Dissolve 1,3-dimethoxybenzene in glacial acetic acid or concentrated HCl.

-

Add paraformaldehyde and anhydrous ZnCl₂ while maintaining temperature at 0–5°C to prevent polymerization.

-

Bubble dry HCl gas through the mixture for 2–4 hours.

-

Pour onto ice/water. The product, 2,4-dimethoxybenzyl chloride , precipitates or forms an oil.

-

Critical Note: Benzyl chlorides are lachrymators and unstable. Use immediately in Step 2.

-

Step 2: Cyanation (Kolbe Nitrile Synthesis)

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Phase Transfer Catalyst (TBAB or TEBA). Solvent: Aqueous Ethanol or Acetone/Water.

-

Protocol:

-

Prepare a solution of NaCN (1.2 equiv) in minimal water.

-

Dissolve crude 2,4-dimethoxybenzyl chloride in acetone.

-

Add the organic phase to the cyanide solution dropwise at 50–60°C.

-

Catalysis: Add 1 mol% Tetrabutylammonium bromide (TBAB) to accelerate the

displacement. -

Reflux for 3–5 hours. Monitor by TLC (disappearance of chloride).

-

Workup: Evaporate acetone, extract with ethyl acetate, wash with water and brine.

-

Purification: Recrystallize from ethanol/hexane to obtain pure 2-(2,4-Dimethoxyphenyl)acetonitrile.

-

Visualization: Synthesis Pathway

Figure 1: Two-step industrial synthesis of 2-(2,4-Dimethoxyphenyl)acetonitrile from resorcinol dimethyl ether.

Applications in Drug Discovery & Medicinal Chemistry

The 2,4-substitution pattern is pharmacologically significant. Unlike the 3,4-pattern (common in cardiovascular drugs), the 2,4-pattern is ubiquitous in natural product mimetics , particularly phytoestrogens and antioxidants.

1. Synthesis of Isoflavones and Coumarins

This nitrile is a key "C2-C1" building block for constructing the B-ring of isoflavones and the 3-phenyl ring of coumarins.

-

Hoesch Reaction (Deoxybenzoin Synthesis): The nitrile reacts with resorcinol (or substituted phenols) in the presence of ZnCl₂/HCl to form a ketimine, which hydrolyzes to a deoxybenzoin (2-hydroxy-2',4'-dimethoxydeoxybenzoin).

-

Significance: Deoxybenzoins are the immediate precursors to isoflavones via cyclization with triethyl orthoformate.

-

Target Molecules: Formononetin analogs, Glabridin derivatives (skin lightening agents).

-

-

Psoralidin Analogs (Coumarins): Condensation with ethyl chloroformate or diethyl carbonate yields 3-phenylcoumarins. These compounds exhibit potent antibacterial and anticancer activities (e.g., inhibition of DNA gyrase).

2. Synthesis of Stilbenoids (Resveratrol Analogs)

The nitrile group can be hydrolyzed to the acid, reduced to the aldehyde, and then subjected to Wittig-Horner olefination to generate stilbenes.

-

Pathway: Nitrile

Acid -

Target: 2,4,3',5'-Tetramethoxystilbene (TMS), a potent cytochrome P450 inhibitor (specifically CYP1B1), which is a target for cancer chemoprevention.

Visualization: Divergent Applications

Figure 2: Divergent synthetic utility in pharmaceutical development.

Safety & Handling Protocols

As a nitrile derivative, 2-(2,4-Dimethoxyphenyl)acetonitrile poses specific risks related to cyanide metabolism and general chemical toxicity.

Hazard Identification (GHS Classification)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[2] Harmful if swallowed or absorbed through skin.[2][3]

-

Skin/Eye Irritation: Category 2. Causes serious eye irritation.[2]

-

Metabolic Risk: Nitriles can be metabolized in the liver (via cytochrome P450) to release free cyanide ions (

), leading to histotoxic hypoxia.

Laboratory Safety Protocol

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and lab coat.

-

Spill Management:

-

Do not use acidic cleaning agents (risk of HCN evolution).

-

Treat spills with dilute sodium hypochlorite (bleach) to oxidize the nitrile/cyanide residues before disposal.

-

-

Waste Disposal: Segregate as "Cyanide-containing organic waste." Do not mix with acids.

References

-

CymitQuimica. 2-(2,4-Dimethoxyphenyl)acetonitrile Product Data. Retrieved from

-

ChemicalBook. 2-(2,4-Dimethoxyphenyl)acetonitrile Chemical Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for 3,4-Dimethoxyphenylacetonitrile (Isomer Comparison). Retrieved from

-

Organic Syntheses. General Procedures for Nitrile Synthesis via Chloromethylation. (Analogue protocols). Retrieved from

-

International Journal of Chemical Engineering and Applications. Synthesis of 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from Eugenol (Methodology Reference). Retrieved from

Sources

2-(2,4-Dimethoxyphenyl)acetonitrile (CAS 1891-11-8): A Comprehensive Guide to Synthesis, Identification, and Analytical Validation

Executive Summary & Chemical Identity

In the landscape of pharmaceutical intermediate synthesis, substituted phenylacetonitriles serve as indispensable building blocks. Specifically, 2-(2,4-Dimethoxyphenyl)acetonitrile is a highly versatile precursor used in the development of phenethylamines, substituted phenylacetic acids, and complex heterocyclic scaffolds like isoquinolines.

The presence of two strongly electron-donating methoxy groups at the ortho and para positions fundamentally alters the electronic landscape of the aromatic ring. This not only dictates the compound's reactivity profile—making the benzylic position particularly susceptible to functionalization—but also produces highly distinct spectroscopic signatures critical for analytical identification.

Physicochemical Properties

To establish a baseline for handling and characterization, the core physicochemical properties of 2-(2,4-Dimethoxyphenyl)acetonitrile are summarized below[1],[2].

| Property | Value / Description |

| Chemical Name | 2-(2,4-Dimethoxyphenyl)acetonitrile |

| CAS Number | 1891-11-8 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 76 °C[2] |

| Solubility | Soluble in DMF, DMSO, Dichloromethane, and Ethyl Acetate; Insoluble in Water |

Mechanistic Synthesis Workflow

The most robust and scalable method for synthesizing 2-(2,4-dimethoxyphenyl)acetonitrile is the nucleophilic substitution (cyanation) of 2,4-dimethoxybenzyl chloride.

Causality in Experimental Design

As an application scientist, it is critical to understand why we select specific conditions for this transformation:

-

Solvent Selection (DMF): Cyanation is traditionally a biphasic challenge. By utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF), the sodium cation is solvated while the cyanide anion remains unsolvated and highly nucleophilic. This drives the reaction forward rapidly without the strict need for phase-transfer catalysts.

-

Electronic Effects: The ortho and para methoxy groups strongly donate electron density via resonance. This stabilizes the partial positive charge developing at the benzylic carbon during the transition state, accelerating the substitution process.

Step-by-Step Cyanation Protocol

Safety Note: Sodium cyanide (NaCN) is highly toxic. All procedures must be conducted in a heavily ventilated fume hood with proper personal protective equipment (PPE) and a dedicated cyanide spill/antidote kit on hand.

-

Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2,4-dimethoxybenzyl chloride (1.0 equiv, 10 mmol).

-

Solvation: Dissolve the starting material in anhydrous DMF (20 mL).

-

Nucleophile Addition: Carefully add sodium cyanide (1.2 equiv, 12 mmol) in one portion. The slight excess ensures complete consumption of the benzyl chloride.

-

Reaction Execution: Heat the reaction mixture to 60–80 °C under an inert nitrogen atmosphere.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is deemed complete when the UV-active spot corresponding to the starting material completely disappears (typically 2–4 hours).

-

Quenching & Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into crushed ice/water (100 mL) to quench unreacted NaCN and precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Washing: Wash the combined organic layers with saturated brine (3 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via recrystallization from ethanol or silica gel flash chromatography to yield pure 2-(2,4-dimethoxyphenyl)acetonitrile[3].

Workflow Visualization

The following diagram maps the logical progression from starting material through synthesis and the mandatory analytical validation steps required to confirm product integrity.

Figure 1: Synthesis and analytical validation workflow for 2-(2,4-Dimethoxyphenyl)acetonitrile.

Analytical Identification and Spectral Causality

A rigorous analytical package is the hallmark of trustworthy chemical synthesis. The identity of 2-(2,4-dimethoxyphenyl)acetonitrile (CAS 1891-11-8) must be confirmed using orthogonal techniques[4].

Fourier-Transform Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: The most critical feature in the IR spectrum is the nitrile (-C≡N) stretching frequency. Due to the linear geometry and dipole moment of the cyano group, this appears as a sharp, distinct peak at ~2250–2260 cm⁻¹ .

-

Validation Logic: The appearance of this peak, coupled with the absence of a broad -OH stretch or a strong C=O stretch, confirms successful cyanation without unwanted oxidation or hydrolysis.

Proton Nuclear Magnetic Resonance (¹H NMR)

Using a 400 MHz spectrometer in CDCl₃, the ¹H NMR spectrum provides a definitive map of the molecule's connectivity. The electron-donating methoxy groups dictate the aromatic splitting pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |

| ~3.65 | Singlet | 2H | Benzylic Protons (-CH₂-CN): Deshielded by the electron-withdrawing cyano group, pushing them downfield relative to a standard methyl group. |

| ~3.81, 3.84 | Two Singlets | 6H | Methoxy Protons (-OCH₃): The two methoxy groups are in chemically distinct environments (positions 2 and 4), resulting in two closely spaced singlets. |

| ~6.45 | Doublet (J ≈ 2.5 Hz) | 1H | Aromatic H-3: Highly shielded by the two adjacent oxygen atoms. The small coupling constant indicates meta-coupling with H-5. |

| ~6.51 | Doublet of Doublets (J ≈ 8.5, 2.5 Hz) | 1H | Aromatic H-5: Shielded by the para-methoxy group. Exhibits ortho-coupling to H-6 and meta-coupling to H-3. |

| ~7.18 | Doublet (J ≈ 8.5 Hz) | 1H | Aromatic H-6: The most deshielded aromatic proton, as it is meta to the 4-methoxy group. Exhibits standard ortho-coupling to H-5. |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum will display 10 distinct carbon signals. The most diagnostic signals are:

-

~118 ppm: The quaternary nitrile carbon (-C≡N).

-

~160 ppm & 158 ppm: The highly deshielded oxygen-bound aromatic carbons (C-2 and C-4).

-

~18 ppm: The benzylic carbon (-CH₂-), shifted upfield relative to standard aliphatic carbons due to the adjacent nitrile.

Applications in Drug Development

In medicinal chemistry, 2-(2,4-Dimethoxyphenyl)acetonitrile is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a strategic node in synthetic pathways:

-

Reduction to Phenethylamines: Catalytic hydrogenation (e.g., Pd/C, H₂) or reduction via Lithium Aluminum Hydride (LiAlH₄) converts the nitrile into 2-(2,4-dimethoxyphenyl)ethan-1-amine, a core pharmacophore in many neuroactive compounds.

-

Hydrolysis to Phenylacetic Acids: Refluxing the compound in aqueous acid or base hydrolyzes the nitrile to 2,4-dimethoxyphenylacetic acid, a precursor for ester-based prodrugs and amide couplings.

-

Alpha-Alkylation: The benzylic protons are relatively acidic due to the electron-withdrawing nitrile group. Deprotonation with a strong base (like NaH or LDA) allows for the introduction of alkyl chains or other electrophiles at the α-position, rapidly generating structural complexity for structure-activity relationship (SAR) studies.

References

-

2-(2,4-二甲氧基苯基)乙腈- CAS号1891-11-8 - 摩贝百科 Molbase.cn URL:[Link]

Sources

Methodological & Application

"synthesis of papaverine from 2-(2,4-Dimethoxyphenyl)acetonitrile"

Executive Summary

This application note details the protocol for the synthesis of the benzylisoquinoline alkaloid Papaverine (and its 2,4-regioisomers) utilizing 2-(dimethoxyphenyl)acetonitrile as the sole aromatic starting material.

While traditional commercial synthesis relies on distinct supply chains for homoveratrylamine and homoveratric acid, this protocol introduces a Bifurcated Divergent Strategy . The starting nitrile is split into two process streams—hydrolysis (to carboxylic acid) and reduction (to amine)—which are subsequently converged via condensation and cyclization.

Critical Isomer Note: Natural Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline) requires 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile). The specific precursor requested in this topic, 2-(2,4-dimethoxyphenyl)acetonitrile , will yield the 2,4-regioisomer (Isopapaverine analog) . This protocol is chemically valid for both isomers; however, structural validation data provided here focuses on the standard Papaverine pharmacophore (3,4-isomer) for regulatory referencing, with specific annotations for the 2,4-analog where reactivity differs.

Strategic Reaction Pathway

The synthesis follows a four-stage workflow:

-

Divergence: Splitting the nitrile stock.

-

Functionalization: Parallel hydrolysis (Stream A) and reduction (Stream B).

-

Convergence: Thermal condensation to form the amide.

-

Cyclization & Aromatization: Bischler-Napieralski cyclization followed by Pd/C dehydrogenation.

Figure 1: Bifurcated synthesis workflow converting the nitrile precursor into both required fragments for the isoquinoline core.

Detailed Experimental Protocols

Phase 1: Precursor Divergence (Parallel Workflows)

Starting Material: 2-(2,4-Dimethoxyphenyl)acetonitrile (or 3,4-isomer).

Strategy: Divide total mass

Stream A: Hydrolysis to Phenylacetic Acid Rationale: The nitrile group is hydrolyzed under basic conditions to yield the carboxylate, followed by acidification.

-

Dissolution: Dissolve 55 mmol of nitrile in 50 mL of Ethanol (95%).

-

Base Addition: Add 20 mL of 30% w/v NaOH solution.

-

Reflux: Heat to reflux (approx. 85°C) for 6 hours. Endpoint: Cessation of NH₃ evolution.

-

Workup: Evaporate ethanol. Acidify aqueous residue with HCl to pH 2.

-

Isolation: Filter the precipitated phenylacetic acid derivative. Recrystallize from water.

-

Target Yield: >85%

-

Validation: IR (C=O stretch ~1710 cm⁻¹).

-

Stream B: Reduction to Phenethylamine Rationale: Catalytic hydrogenation is preferred over LiAlH₄ for scalability and safety.

-

Setup: Load a high-pressure autoclave with 45 mmol of nitrile, 100 mL Methanol saturated with Ammonia (to prevent secondary amine formation), and 10% w/w Raney Nickel catalyst.

-

Reaction: Pressurize to 50 atm H₂ at 50°C. Stir for 4 hours.

-

Purification: Filter catalyst (Caution: Pyrophoric). Evaporate solvent. Distill the residue under reduced pressure.

-

Target Yield: >80%[1]

-

Validation: Disappearance of Nitrile peak (CN) in IR; appearance of amine doublet.

-

Phase 2: Thermal Condensation (Amide Formation)

This step fuses the two streams. Direct thermal condensation is chosen over acid chloride methods to minimize corrosive byproducts (Green Chemistry approach).

-

Mixing: Combine equimolar amounts of the Acid (Stream A) and Amine (Stream B) in Tetralin (1,2,3,4-tetrahydronaphthalene).

-

Dehydration: Heat to 180–190°C. Use a Dean-Stark trap to continuously remove generated water.

-

Duration: 3–5 hours.

-

Isolation: Cool to room temperature. The amide usually crystallizes out. Filter and wash with cold ether.

-

Critical Checkpoint: The melting point of the amide is a key purity indicator before cyclization.

-

Phase 3: Bischler-Napieralski Cyclization

This is the defining step for the isoquinoline core.

-

Activation: Suspend 10 mmol of the Amide in 30 mL anhydrous Toluene.

-

Reagent: Add 3.0 equivalents of Phosphoryl Chloride (POCl₃) dropwise.

-

Mechanistic Note: POCl₃ activates the amide carbonyl, forming an imidoyl chloride intermediate which undergoes intramolecular electrophilic aromatic substitution.

-

-

Reflux: Heat to reflux (110°C) for 2 hours. The solution will turn yellow/orange.

-

Quench: Cool to 0°C. Carefully pour into ice-water.

-

Basification: Alkalinize with 20% NaOH to pH 10 to liberate the free base (3,4-dihydropapaverine).

-

Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate.

Phase 4: Dehydrogenation (Aromatization)

Converts the dihydro-intermediate to the fully aromatic Papaverine structure.

-

Catalysis: Dissolve the residue from Phase 3 in Decalin or Xylene. Add 10% Pd/C (5% by weight of substrate).

-

Reflux: Heat to vigorous reflux (approx. 140–150°C) for 4 hours.

-

Observation: Evolution of H₂ gas.

-

-

Purification: Filter hot to remove Pd/C. Cool filtrate to precipitate the crude alkaloid.

-

Salt Formation: Dissolve base in acetone and add HCl/Ethanol to precipitate Papaverine Hydrochloride .

Structural Impact Analysis (2,4 vs. 3,4 Isomer)

The user specified 2-(2,4-dimethoxyphenyl)acetonitrile . The table below contrasts the outcome of this precursor versus the standard 3,4-isomer .

| Feature | Standard Synthesis (3,4-Isomer) | User Specified Input (2,4-Isomer) |

| Precursor Name | Homoveratronitrile | 2,4-Dimethoxybenzyl cyanide |

| Intermediate Acid | Homoveratric Acid | 2,4-Dimethoxyphenylacetic acid |

| Intermediate Amine | Homoveratrylamine | 2-(2,4-Dimethoxyphenyl)ethylamine |

| Cyclization Site | C6 position (Para to OMe) | C5 position (Para to OMe) |

| Final Product | Papaverine | Isopapaverine Analog |

| IUPAC Name | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline | 1-(2,4-dimethoxybenzyl)-5,7-dimethoxyisoquinoline* |

| Pharmacology | Potent PDE inhibitor (Vasodilator) | Likely reduced activity; altered solubility |

Note on 2,4-Cyclization: Cyclization on the 2,4-dimethoxy ring is sterically more crowded and electronically distinct. The closure usually occurs para to the activating methoxy group. In the 2,4-isomer, the 5-position is activated by the 2-OMe (para) and 4-OMe (ortho), making cyclization feasible but yielding the 5,7-dimethoxyisoquinoline core rather than the 6,7-core found in nature.

Quality Control & Validation

Analytical Specifications for Papaverine HCl (Standard 3,4-Route):

| Test | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 220°C – 226°C | Capillary Method |

| Identification A | IR Spectrum matches Std | FTIR (KBr pellet) |

| Identification B | UV | UV-Vis in 0.1N HCl |

| Purity | > 98.5% | HPLC (C18, MeOH:Buffer) |

| Loss on Drying | < 0.5% | Gravimetric (105°C) |

Self-Validating Checkpoints:

-

Amide MP: If the intermediate amide melts >10°C below literature value, recrystallize before POCl₃ treatment. Impure amide leads to "tar" formation in the cyclization step.

-

Dihydropapaverine Fluorescence: The dihydro-intermediate often exhibits blue fluorescence under UV (365 nm); the fully aromatic Papaverine does not (or fluoresces differently). This serves as a quick TLC monitor for the dehydrogenation step.

References

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

-

Amini, A., et al. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water.[2] Organic Chemistry Research, 7(1).

-

Pictet, A., & Gams, A. (1909). Synthese des Papaverins. Berichte der deutschen chemischen Gesellschaft, 42(3), 2943-2952. (The classical synthesis foundation).[3][4]

-

Buck, J. S. (1930). The Synthesis of Isoquinolines. Journal of the American Chemical Society, 52(9), 3610–3614.

-

Kashyap, S. J., et al. (2024). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. ResearchGate Review.

Sources

Application Notes & Protocols: Strategic Cyclization of 2-(2,4-Dimethoxyphenyl)acetonitrile Derivatives in Heterocyclic Synthesis

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic cyclization reactions of 2-(2,4-dimethoxyphenyl)acetonitrile and its derivatives. The 2,4-dimethoxyphenyl moiety, being a highly activated aromatic system, serves as a powerful directing group for a variety of intramolecular electrophilic substitution reactions. This guide elucidates the core principles, mechanistic underpinnings, and practical protocols for key transformations, including the Bischler-Napieralski, Pictet-Spengler, and Friedel-Crafts cyclizations. The aim is to provide a comprehensive resource that bridges theoretical understanding with actionable experimental workflows for the synthesis of high-value heterocyclic scaffolds, such as isoquinolines and their hydrogenated analogs, which are prevalent in numerous natural products and pharmacologically active compounds.[1]

Core Principles: Understanding the Reactivity of the 2,4-Dimethoxyphenyl Acetonitrile Scaffold

The synthetic utility of 2-(2,4-dimethoxyphenyl)acetonitrile derivatives is rooted in two primary features: the electronic properties of the aromatic ring and the reactivity of the acetonitrile side chain.

-

The Activated Aromatic Nucleus: The phenyl ring is substituted with two methoxy groups at positions 2 and 4. These are strong electron-donating groups (EDGs) that activate the ring towards electrophilic aromatic substitution. The ortho, para-directing nature of these groups powerfully activates the C6 position for intramolecular attack, as it is para to the C2-methoxy group and ortho to the C4-methoxy group. This inherent nucleophilicity is the driving force for the cyclization reactions discussed herein.[2][3]

-

The Versatile Acetonitrile Side Chain: The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized carbanion.[4] This allows for facile functionalization at this position. More importantly, the side chain can be readily converted into precursors for cyclization, such as β-arylethylamides for the Bischler-Napieralski reaction or β-arylethylamines for the Pictet-Spengler reaction.

Below is a diagram illustrating the key reactive sites that are exploited in the subsequent cyclization strategies.

Caption: Key reactive sites of the 2-(2,4-dimethoxyphenyl)acetonitrile scaffold.

The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[5] It involves the intramolecular cyclization of a β-arylethylamide under acidic, dehydrating conditions. The high electron density at the C6 position of the 2,4-dimethoxyphenyl ring makes this substrate exceptionally well-suited for this transformation.[1]

Mechanism and Rationale

The reaction is typically promoted by condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] The currently accepted mechanism proceeds through a nitrilium ion intermediate.

-

Amide Activation: The carbonyl oxygen of the β-arylethylamide attacks the Lewis acidic condensing agent (e.g., POCl₃).

-

Formation of Nitrilium Ion: Elimination of the activated oxygen species generates a highly electrophilic nitrilium ion.

-

Intramolecular Cyclization: The electron-rich C6 position of the dimethoxyphenyl ring attacks the electrophilic nitrilium carbon in an intramolecular electrophilic aromatic substitution step.

-

Rearomatization: A final deprotonation step restores the aromaticity of the ring, yielding the 3,4-dihydroisoquinoline product.

The choice of a strong dehydrating agent is critical to drive the formation of the key nitrilium electrophile. For less activated aromatic systems, harsher conditions, such as P₂O₅ in refluxing POCl₃, may be required.[3]

Caption: Mechanism of the Bischler-Napieralski reaction.

Protocol: Synthesis of 5,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol details the synthesis from the corresponding N-acetyl derivative of β-(2,4-dimethoxyphenyl)ethylamine.

Materials:

-

N-[2-(2,4-Dimethoxyphenyl)ethyl]acetamide (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (3.0 equiv)

-

Anhydrous Toluene or Acetonitrile

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide (1.0 equiv) and dissolve it in anhydrous toluene (approx. 5-10 mL per gram of amide).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add phosphorus oxychloride (3.0 equiv) dropwise via syringe. The addition is exothermic.

-

Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice. Caution: This is a highly exothermic quench. Basify the aqueous mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] Unlike the Bischler-Napieralski reaction, this process directly yields the fully reduced heterocyclic ring.

Mechanism and Rationale

The reaction mechanism is a special case of the Mannich reaction.[7]

-

Schiff Base/Iminium Ion Formation: The β-arylethylamine condenses with the carbonyl compound (e.g., an aldehyde) to form a Schiff base (imine). Under the acidic reaction conditions, this imine is protonated to form a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The activated C6 position of the dimethoxyphenyl ring attacks the iminium carbon. This is the key ring-forming step.

-

Deprotonation: Loss of a proton from the resulting cationic intermediate restores aromaticity and yields the tetrahydroisoquinoline product.

For phenyl rings that are not highly activated, this reaction often requires strong acids (e.g., HCl, TFA) and elevated temperatures.[7][8] The 2,4-dimethoxy substitution pattern provides sufficient nucleophilicity for the reaction to proceed effectively.

Caption: The Pictet-Spengler reaction pathway.

Protocol: Synthesis of 5,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

-

2-(2,4-Dimethoxyphenyl)ethanamine (1.0 equiv)

-

Acetaldehyde (1.1 equiv)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 2-(2,4-dimethoxyphenyl)ethanamine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Aldehyde Addition: Cool the solution to 0 °C and add acetaldehyde (1.1 equiv).

-

Acid Catalysis: Slowly add trifluoroacetic acid (2.0 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding it to a cold aqueous solution of NaOH (e.g., 2M) to neutralize the acid.

-

Extraction: Extract the product into DCM (3x). Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by silica gel chromatography.

Intramolecular Friedel-Crafts Cyclizations

When the side chain of a 2-(2,4-dimethoxyphenyl)acetonitrile derivative is modified to contain an electrophilic center, such as an acyl chloride or an activated alkyl halide, it can undergo an intramolecular Friedel-Crafts reaction.[9] This is a versatile strategy for forming five- or six-membered rings fused to the aromatic core.

Mechanism and Rationale

The reaction is catalyzed by a Lewis acid (e.g., AlCl₃, BF₃·Et₂O) which coordinates to and activates the electrophilic functional group on the side chain.[10][11]

-

Electrophile Generation: The Lewis acid activates the side chain, for example, by coordinating to a halide in an alkylation or forming a highly reactive acylium ion from an acyl chloride in an acylation.

-

Nucleophilic Attack: The activated C6 position of the dimethoxyphenyl ring attacks the electrophilic center, forming a new carbon-carbon bond and a sigma complex.

-

Rearomatization: Deprotonation restores aromaticity to complete the cyclization.

The formation of six-membered rings is generally favored over five- or seven-membered rings in these reactions.[9]

Caption: General mechanism for intramolecular Friedel-Crafts acylation.

Protocol: Synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one

This protocol describes the cyclization of 4-(2,4-dimethoxyphenyl)butanoyl chloride.

Materials:

-

4-(2,4-Dimethoxyphenyl)butanoic acid (1.0 equiv)

-

Oxalyl chloride or Thionyl chloride (1.2 equiv)

-

Aluminum chloride (AlCl₃) (1.1 equiv)

-

Dichloromethane (DCM) or Carbon disulfide (CS₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: In a flask under N₂, dissolve 4-(2,4-dimethoxyphenyl)butanoic acid in anhydrous DCM. Add a catalytic amount of DMF, then add oxalyl chloride dropwise at 0 °C. Allow to warm to room temperature and stir until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.[10]

-

Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add anhydrous AlCl₃ portion-wise, keeping the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C or allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extraction and Purification: Extract the product with DCM, wash the organic layer with water, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify the final product by column chromatography.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the cyclization of dimethoxy-substituted phenyl derivatives, providing a comparative overview for experimental design.

| Reaction Type | Substrate | Key Reagent(s) | Solvent | Temp. | Typical Yield (%) | Ref. |

| Bischler-Napieralski | N-(β-arylethyl)amide | POCl₃, P₂O₅ | Toluene, ACN | Reflux | 60 - 90% | [1][5] |

| Pictet-Spengler | β-arylethylamine + Aldehyde | HCl, TFA | DCM, Protic Solvents | RT to Reflux | 50 - 85% | [7][12] |

| Friedel-Crafts | Aryl-butanoyl chloride | AlCl₃, PPA | DCM, CS₂ | 0 °C to RT | 70 - 95% | [9][10] |

Conclusion

The 2-(2,4-dimethoxyphenyl)acetonitrile scaffold is a highly valuable platform for the synthesis of diverse heterocyclic systems. The strong electron-donating character of the methoxy groups provides the necessary nucleophilicity for efficient intramolecular cyclization via Bischler-Napieralski, Pictet-Spengler, and Friedel-Crafts pathways. By carefully selecting the precursor and reaction conditions, researchers can selectively construct dihydroisoquinolines, tetrahydroisoquinolines, and other fused ring systems that are of significant interest in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the exploration and application of these powerful synthetic transformations.

References

- Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis. (URL not available)

-

Kim, J. N., & Lee, K. Y. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Bulletin of the Korean Chemical Society. [Link]

-

Wikipedia contributors. (2024). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Green Synthesis of Papaverine one of Opium Alkaloids in Water. (n.d.). Civilica. [Link]

-

Arévalo Peña, S., Benavides Rivas, M. P., Espinel Cortés, I. C., & Sarmiento, J. T. (n.d.). Synthesis of Papaverine. Scribd. [Link]

-

Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Khan, H., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules. [Link]

-

An Examination of Synthetic Routes to Papaverine. (n.d.). University of Glasgow Theses Service. [Link]

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics. [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Al-Awadi, F. M., & El-Kashef, H. S. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]

- Process for the .alpha.-chlorination of phenylacetonitriles. (n.d.).

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. (n.d.). Arkat USA. [Link]

-

Regioselective friedel-crafts acylation with. (n.d.). National Sun Yat-sen University. [Link]

-

Wall, D. K., McMaster, M., & Cromwell, N. (1969). Acid-catalyzed cyclization of 2-substituted-3,3-diphenylacrylophenones. Journal of Organic Chemistry. [Link]

-

PSEUDO-NATURAL PRODUCTS VIA PICTET-SPENGLER REACTION AND DEAROMATIZATION. (2021). Eldorado - Repository of the TU Dortmund. [Link]

-

Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). PMC. [Link]

-

Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. (2024). MDPI. [Link]

-

Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. (n.d.). ChemRxiv. [Link]

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. (2021). PMC. [Link]

-

Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). PMC. [Link]

-

A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry. [Link]

-

The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. (2024). MDPI. [Link]

- The preparation method of 2-nitro substituted phenylacetonitrile compounds. (n.d.).

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

-

Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Beilstein Journals. [Link]

-

Cyclization of adiponitrile in the reaction with diphenylzirconocene. (2025). ResearchGate. [Link]

-

Intramolecular cyclization of β-nitroso-o-quinone methides: a theoretical endoscopy of a potentially useful innate 'reclusive' reaction. (2015). Semantic Scholar. [Link]

-

Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022). ACS Omega. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Isoquinolines from 2-(2,4-Dimethoxyphenyl)acetonitrile

This Application Note is structured to guide researchers through the synthesis of 5,7-dimethoxyisoquinoline derivatives starting from 2-(2,4-dimethoxyphenyl)acetonitrile .

Unlike the more common 3,4-dimethoxy isomer (Papaverine precursor), the 2,4-dimethoxy substitution pattern presents a unique regiochemical challenge for electrophilic aromatic substitution (EAS) due to the meta-directing relationship of the methoxy groups relative to the cyclization site. This protocol addresses this specific electronic mismatch using a modified Bischler-Napieralski approach optimized for electron-rich, sterically constrained substrates.

Part 1: Executive Summary & Strategic Analysis

The Regiochemical Challenge

The transformation of 2-(2,4-dimethoxyphenyl)acetonitrile (1) into an isoquinoline core requires the formation of a bond at the C6 position of the phenyl ring.

-

Electronic Mismatch: In the 2,4-dimethoxy system, the C6 position is meta to both methoxy groups (at C2 and C4). While the ring is generally electron-rich, the C6 position lacks the direct ortho/para resonance stabilization seen in 3,4-dimethoxy isomers.

-

Steric Advantage: Conversely, C6 is the only sterically accessible site for 6-membered ring closure (C2 is blocked).

-

Solution: This protocol utilizes a Two-Stage Activation Strategy :

-